N-Dansyl-N'-ethylthiourea
Overview
Description
N-Dansyl-N’-ethylthiourea is a chemical compound known for its application in analytical chemistry, particularly in the detection of heavy metal ions. It is characterized by its ability to form fluorescent chelates with various metal ions, making it a valuable reagent in fluorescence-based assays .
Scientific Research Applications
N-Dansyl-N’-ethylthiourea has several scientific research applications:
Analytical Chemistry: It is used as a reagent for the fluorometric detection of heavy metal ions in environmental and biological samples.
Biology: It is employed in fluorescence-based assays to study metal ion interactions in biological systems.
Industry: It is used in quality control processes to detect trace amounts of heavy metals in various products.
Mechanism of Action
Target of Action
N-Dansyl-N’-ethylthiourea (DET) primarily targets heavy metal ions . These ions play crucial roles in various biological processes, and their dysregulation can lead to several health issues.
Mode of Action
DET interacts with its targets by forming fluorescent chelates . A chelate is a type of coordination compound in which a central metal atom is bonded to a large molecule, called a ligand. In this case, DET serves as the ligand, and the heavy metal ions are the central atoms.
Pharmacokinetics
The compound’s use in high-performance liquid chromatography (hplc) suggests that it may have good solubility and stability .
Result of Action
The primary result of DET’s action is the formation of fluorescent chelates with heavy metal ions . This leads to a bathochromic shift of the emission maximum, which is linearly dependent on the concentration of the heavy metal ion . The fluorescence properties of these chelates can be used to detect and quantify the presence of heavy metal ions.
Action Environment
The action of DET is influenced by environmental factors such as pH. The luminescence of DET and its metal chelates is affected by the pH-value . Therefore, the efficacy and stability of DET can vary depending on the pH of the environment.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
N-Dansyl-N’-ethylthiourea plays a significant role in biochemical reactions, particularly in the fluorometric assay of heavy metal ions by RP HPLC . The luminescence of DET and its metal chelates is influenced by the pH-value . For instance, the addition of Cu (II) to DET causes a bathochromic shift of the emission maximum, which is linearly dependent on the Cu (II) concentration .
Molecular Mechanism
The molecular mechanism of action of N-Dansyl-N’-ethylthiourea involves the formation of fluorescent chelates with heavy metal ions . This process is influenced by the pH-value and the concentration of the heavy metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Dansyl-N’-ethylthiourea typically involves the reaction of dansyl chloride with N-ethylthiourea. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for N-Dansyl-N’-ethylthiourea are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-Dansyl-N’-ethylthiourea undergoes several types of chemical reactions, including:
Chelation: It forms fluorescent chelates with heavy metal ions.
Substitution: The dansyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Chelation: Common reagents include metal ions such as copper(II), zinc(II), and mercury(II).
Substitution: Reagents such as nucleophiles can be used to substitute the dansyl group.
Major Products
Comparison with Similar Compounds
Similar Compounds
- N-Dansyl-N’-methylthiourea
- N-Dansyl-N’-propylthiourea
- N-Dansyl-N’-butylthiourea
Uniqueness
N-Dansyl-N’-ethylthiourea is unique due to its specific combination of the dansyl fluorophore and the ethylthiourea moiety. This combination provides optimal fluorescence properties and metal ion binding affinity, making it particularly effective for the detection of heavy metal ions .
Properties
IUPAC Name |
1-[5-(dimethylamino)naphthalen-1-yl]sulfonyl-3-ethylthiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S2/c1-4-16-15(21)17-22(19,20)14-10-6-7-11-12(14)8-5-9-13(11)18(2)3/h5-10H,4H2,1-3H3,(H2,16,17,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBIVIRBVJOGQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391462 | |
Record name | N-Dansyl-N'-ethylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20391462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186661-19-8 | |
Record name | N-Dansyl-N'-ethylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20391462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Dansyl-N'-ethylthiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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